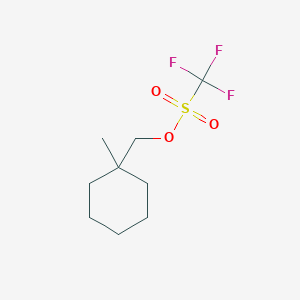
(1-methylcyclohexyl)methyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methylcyclohexyl)methyl trifluoromethanesulfonate is an organic compound with the chemical formula C9H15F3O3S . This compound is typically a colorless liquid and is known for its high solubility in common organic solvents and its stability under normal conditions .
Vorbereitungsmethoden
The synthesis of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves several chemical reactions. One common method is the reaction of trifluoromethanesulfonic acid with 1-methyl-cyclohexylmethanol under acidic conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure high yield and purity . Industrial production methods may involve electrochemical fluorination of methanesulfonic acid followed by hydrolysis and reprotonation to obtain the desired ester .
Analyse Chemischer Reaktionen
(1-methylcyclohexyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Esterification: It can act as a catalyst in esterification reactions, facilitating the formation of esters from alcohols and acids.
Acylation: It is used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, dichloromethane, and various catalysts . The major products formed depend on the specific reaction conditions and the reactants involved.
Wissenschaftliche Forschungsanwendungen
(1-methylcyclohexyl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials science.
Wirkmechanismus
The mechanism of action of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. Its high protonating power and low nucleophilicity make it capable of generating cationic species from organic molecules, which can then undergo further transformations . This property is particularly useful in catalyzing reactions such as esterification and acylation .
Vergleich Mit ähnlichen Verbindungen
(1-methylcyclohexyl)methyl trifluoromethanesulfonate can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonic anhydride: Used in similar applications but differs in its reactivity and handling requirements.
Trifluoromethanesulfonyl chloride: Another related compound with distinct uses in organic synthesis.
The uniqueness of trifluoro-methanesulfonic acid 1-methyl-cyclohexylmethyl ester lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H15F3O3S |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
(1-methylcyclohexyl)methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-8(5-3-2-4-6-8)7-15-16(13,14)9(10,11)12/h2-7H2,1H3 |
InChI-Schlüssel |
XSHQNYOGFPQFQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















